molecular formula C12H19N3O2S2 B11821681 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Cat. No.: B11821681
M. Wt: 301.4 g/mol
InChI Key: APAZOIAYQPSJJY-UHFFFAOYSA-N
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Description

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a chemical compound with a molecular formula of C12H19N3O2S2 and a molecular weight of 301.4 g/mol This compound is characterized by the presence of a pyridine ring substituted with a thiol group and a sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with 4-isopropylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H19N3O2S2

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C12H19N3O2S2/c1-10(2)14-5-7-15(8-6-14)19(16,17)12-9-13-4-3-11(12)18/h3-4,9-10H,5-8H2,1-2H3,(H,13,18)

InChI Key

APAZOIAYQPSJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S

Origin of Product

United States

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